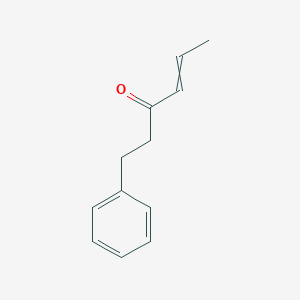![molecular formula C13H14Cl4N2O4 B14620193 N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-14-6](/img/structure/B14620193.png)
N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and dichloroacetamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 2,5-dimethoxybenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroacetamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide): Characterized by its unique combination of dimethoxyphenyl and dichloroacetamide groups.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its aromatic properties.
2,2-Dichloroacetamide: Another precursor, commonly used in organic synthesis.
Uniqueness
N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) stands out due to its specific structural features, which confer unique reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
58085-14-6 |
|---|---|
Formule moléculaire |
C13H14Cl4N2O4 |
Poids moléculaire |
404.1 g/mol |
Nom IUPAC |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(2,5-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C13H14Cl4N2O4/c1-22-6-3-4-8(23-2)7(5-6)11(18-12(20)9(14)15)19-13(21)10(16)17/h3-5,9-11H,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
QIBNGGHMSBEENW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


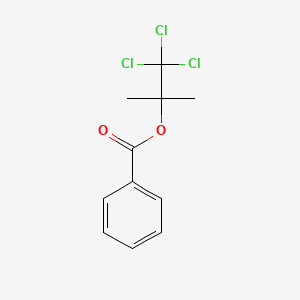
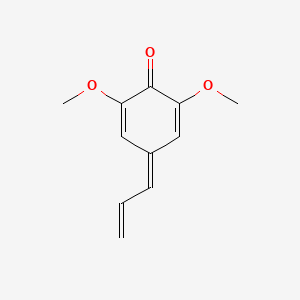
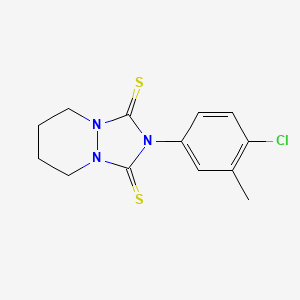
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
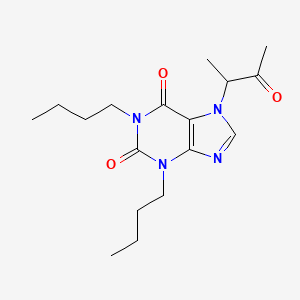
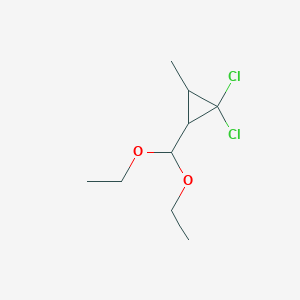
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)
![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
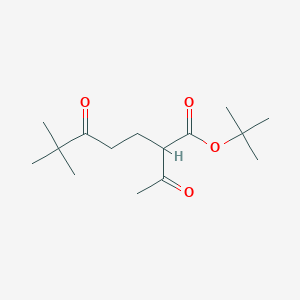


![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
